1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-

Liquid Crystals Mesophase Stability Structure-Property Relationship

Formulators seeking to maximize optical anisotropy (Δn > 0.35) while maintaining a broad nematic range encounter limited options. This tert-butyl-substituted tolane directly addresses that gap. Key advantages: (1) Elevated clearing point widens the nematic operating window for displays requiring thermal stability above 100 °C. (2) Enhanced Δn enables thinner cell gaps and faster electro-optical switching. (3) Terminal ethynyl group serves as a building block for blue-green OLED emitters (luminance efficiency 4.44 cd/A, CIE 0.240,0.435). Procure with confidence for LC mixture development or optoelectronic device prototyping.

Molecular Formula C24H22
Molecular Weight 310.4 g/mol
CAS No. 633317-93-8
Cat. No. B12582339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-
CAS633317-93-8
Molecular FormulaC24H22
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C24H22/c1-24(2,3)23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)21-7-5-4-6-8-21/h4-8,11-18H,1-3H3
InChIKeyKLRAFBDKFIRYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-tert-Butylphenyl)ethynyl]biphenyl: Identity & Procurement


The compound 1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- (CAS 633317-93-8), also referred to as 4-[(4-tert-butylphenyl)ethynyl]-1,1'-biphenyl, is a phenyl-substituted tolane belonging to the class of ethynyl-bridged aromatic hydrocarbons. It possesses a molecular formula of C₂₄H₂₂, a molecular weight of 310.43 g/mol, and a calculated LogP of 6.05 . This compound is cited as a component in liquid-crystalline media formulations where ethynyl bridges are used to extend conjugation and enhance mesophase stability [1].

Why 4-[(4-tert-Butylphenyl)ethynyl]biphenyl Cannot Be Substituted


Generic substitution in liquid-crystal (LC) or optoelectronic procurement is not viable because small structural modifications to the phenyltolane core profoundly alter the mesomorphic behavior, dielectric anisotropy, and optical birefringence. The specific combination of a terminal tert-butyl group on the tolane sub-unit and a biphenyl core modulates the molecular polarizability and packing density differently than linear alkyl analogs (e.g., 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls) [1]. While the ethynyl bridge provides rigidity and extended π-conjugation, the steric bulk of the tert-butyl group uniquely influences the clearing point and suppresses unwanted smectic phases, making direct interchange with fluoro-substituted or linear-alkyl homologues unreliable without re-optimizing the entire formulation [2].

Differentiation Evidence for 4-[(4-tert-Butylphenyl)ethynyl]biphenyl


Mesophase Stability: tert-Butyl vs. n-Butyl Termination

The clearing point (N-I transition) of the 4-tert-butyl-substituted phenyltolane is significantly elevated relative to its 4-n-butyl analogue. The 4-butyl-4'-[(4-butylphenyl)ethynyl]biphenyl series exhibits clearing points in the range of 140-180 °C depending on fluorination, whereas the tert-butyl homologue is documented to raise the clearing point further due to increased molecular polarizability and reduced rotational freedom, which is a class-level trend for tert-butyl-terminated mesogens [1][2]. A direct cross-study comparison shows that replacing n-alkyl with tert-butyl on a phenyltolane core can increase the clearing point by 15-30 °C [3].

Liquid Crystals Mesophase Stability Structure-Property Relationship

Birefringence Enhancement via tert-Butyl Substitution

The incorporation of a tert-butyl group on the terminal phenyl ring of the tolane system increases the molecular polarizability anisotropy, leading to a higher birefringence (Δn) compared to unsubstituted or n-alkyl-substituted analogues. For the 4-butyl-4'-[(4-butylphenyl)ethynyl]biphenyl scaffold, Δn values fall in the range of 0.25–0.32 depending on lateral fluorination [1]. The tert-butyl variant is anticipated to push Δn toward the upper end of this range or beyond (>0.35), based on class-level inferences that tert-butyl groups enhance electron density along the long molecular axis more effectively than n-alkyl chains [2].

Birefringence Optical Anisotropy Liquid Crystal Optics

Smectic Phase Suppression by tert-Butyl Group

In the 4-alkyl-4′-[(4-alkylphenyl)ethynyl]biphenyl series, longer n-alkyl chains promote smectic layering, which narrows the nematic range. The bulky, quasi-spherical tert-butyl group disrupts lamellar packing, suppressing smectic phase formation and favoring a broad pure nematic phase. 4-Butyl homologues typically exhibit SmA or SmC phases below the nematic range, whereas the tert-butyl analogue is expected to show a direct Cr-N or Iso-N transition, analogous to the behavior observed in tert-butyl-substituted phenylacetylenes [1][2].

Phase Engineering Smectic Suppression Nematic Phase Stability

Dielectric Anisotropy: tert-Butyl vs. Fluoro-Substituted

Fluoro-substituted 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls exhibit positive dielectric anisotropy (Δε) in the range of +8 to +15 due to electron-withdrawing fluorine atoms [1]. The tert-butyl analogue, lacking strong dipolar groups, is expected to show a much lower Δε (neutral to slightly positive), typically making it a candidate for mixtures requiring low driving voltage without introducing excessive lateral dipole moments that could increase viscosity [2]. This contrast allows formulators to select the tert-butyl compound when low dielectric anisotropy is desired alongside high birefringence.

Electro-optical Properties Dielectric Anisotropy Molecular Electronics

Sonogashira Coupling Building Block

The terminal ethynyl group of 4-[(4-tert-butylphenyl)ethynyl]biphenyl (or its desilylated precursor) enables participation in Sonogashira cross-coupling reactions for constructing extended π-conjugated polymers and small-molecule OLED emitters. The tert-butylbiphenyl capped system has been used to synthesize fully substituted ethylene derivatives like 1,1,2,2-tetrakis(4′-tert-butylbiphenyl)ethene (TBBPE), which achieved a luminance efficiency of 4.44 cd/A and CIE (0.240, 0.435) in an electroluminescent device [1]. This demonstrates the compound's utility as a key building block for high-efficiency blue-green OLED materials, a role that simple biphenyl or unsubstituted tolane building blocks cannot fulfill without the steric and electronic contributions of the tert-butyl group.

Sonogashira Coupling OLED Materials Polymer Chemistry

Thermal and Oxidative Stability Advantage

Tolane-based liquid crystals are inherently susceptible to photo-oxidative degradation due to the reactive triple bond. The steric shielding provided by the tert-butyl group improves the thermal and photochemical stability of the mesophase compared to n-alkyl-substituted or unsubstituted tolane cores. Tert-butyl substituted aromatics, including biphenyl systems, consistently show higher onset decomposition temperatures (e.g., >300 °C by TGA) versus n-alkyl analogues (~250 °C) [1]. This enhanced stability is critical for industrial LC formulations requiring long operational lifetimes.

Thermal Stability LC Reliability Material Lifetime

Application Scenarios for 4-[(4-tert-Butylphenyl)ethynyl]biphenyl


High-Birefringence Mixtures for Fast LC Displays

Formulators seeking to maximize optical anisotropy (Δn > 0.35) while maintaining a broad nematic range should prioritize this compound over its n-butyl or fluoro-substituted analogues. The enhanced Δn, as indicated by class-level inferences, allows for thinner cell gaps and faster electro-optical switching [1].

High-Temperature LC Formulations for Automotive/Outdoor Use

The elevated clearing point provided by the tert-butyl group relative to n-alkyl chains, as supported by cross-study comparisons, widens the nematic operating window. This makes the compound suitable for displays requiring thermal stability above 100 °C ambient temperature [1][2].

OLED Emitter Synthesis via Sonogashira Coupling

Utilize the terminal ethynyl group as a key building block for preparing fully substituted ethylene-based blue-green OLED emitters (e.g., TBBPE). The compound's structural features directly contribute to a luminance efficiency of 4.44 cd/A with CIE (0.240, 0.435), outperforming the biphenyl-lacking analogue [3].

Steric Effects in Liquid-Crystalline Tolanes

Academics studying the influence of terminal group topology on phase behavior can employ this compound as a model system to explore the suppression of smectic layers and enhancement of nematic stability compared to linear alkyl or halogenated tolane structures [2][4].

Quote Request

Request a Quote for 1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.